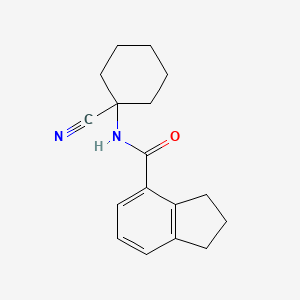
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide, also known as JNJ-38431055, is a novel compound that has shown significant potential in scientific research. It belongs to the class of indene carboxamides and has been studied for its various biochemical and physiological effects.
作用機序
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide inhibits HDAC6 by binding to its active site, thereby preventing the deacetylation of α-tubulin. This leads to the accumulation of acetylated α-tubulin, which has been shown to promote microtubule stability and cellular transport. The inhibition of HDAC6 by N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide has also been shown to induce autophagy, a cellular process that plays a crucial role in the clearance of damaged proteins and organelles.
Biochemical and Physiological Effects
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders. Additionally, N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide is its specificity for HDAC6, which makes it a valuable tool for studying the role of HDAC6 in various cellular processes. However, one of the limitations of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide is its low solubility in water, which can make it difficult to administer in in vivo studies. Additionally, the long-term effects of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide on cellular processes are still not fully understood, which requires further research.
将来の方向性
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide has shown significant potential in scientific research, and there are several future directions that can be explored. One potential direction is to study the effects of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide on other cellular processes, such as DNA repair and epigenetic regulation. Another direction is to investigate the potential of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide in combination with other drugs for cancer therapy. Additionally, the development of more water-soluble analogs of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide can improve its in vivo administration and facilitate further research.
合成法
The synthesis of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide involves the reaction of 1-cyanocyclohexene with 4-chlorobenzylamine, followed by reduction with sodium borohydride to obtain N-(1-cyanocyclohexyl)-4-chlorobenzylamine. The final step involves the cyclization of the intermediate compound with sodium hydride to obtain N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide.
科学的研究の応用
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which plays a crucial role in various cellular processes. HDAC6 inhibition has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-12-17(10-2-1-3-11-17)19-16(20)15-9-5-7-13-6-4-8-14(13)15/h5,7,9H,1-4,6,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHROBAWWLVDXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=CC3=C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2754758.png)
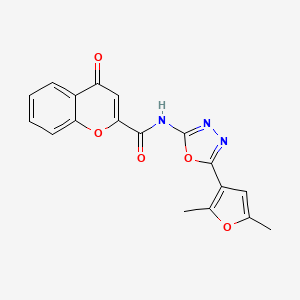
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2754761.png)
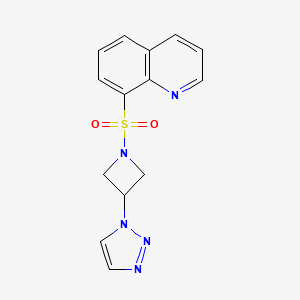
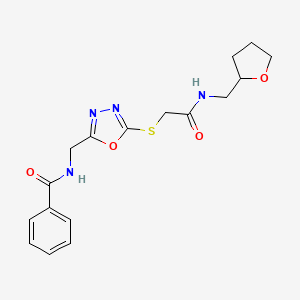
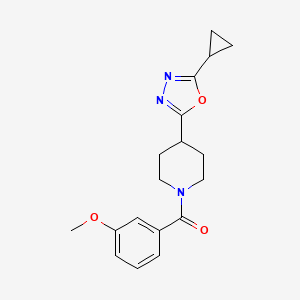
![3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile](/img/structure/B2754767.png)
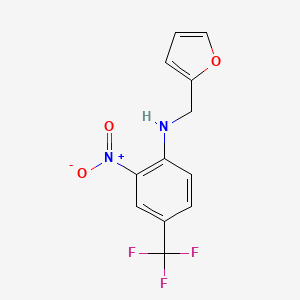
![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2754770.png)
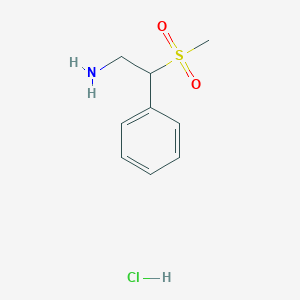

![1-(3-{5-[2-(Piperidin-1-yl)pyrimidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one](/img/structure/B2754776.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)